1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1282555-27-4
VCID: VC2950723
InChI: InChI=1S/C11H10FNO/c1-14-10-3-2-8(6-9(10)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3
SMILES: COC1=C(C=C(C=C1)C2(CC2)C#N)F
Molecular Formula: C11H10FNO
Molecular Weight: 191.2 g/mol

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile

CAS No.: 1282555-27-4

Cat. No.: VC2950723

Molecular Formula: C11H10FNO

Molecular Weight: 191.2 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile - 1282555-27-4

Specification

CAS No. 1282555-27-4
Molecular Formula C11H10FNO
Molecular Weight 191.2 g/mol
IUPAC Name 1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile
Standard InChI InChI=1S/C11H10FNO/c1-14-10-3-2-8(6-9(10)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3
Standard InChI Key UFORPFXXRBEXES-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2(CC2)C#N)F
Canonical SMILES COC1=C(C=C(C=C1)C2(CC2)C#N)F

Introduction

Chemical Identity and Properties

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile is characterized by a specific set of physical and chemical properties that make it valuable in chemical research. The compound contains a cyclopropane ring with a nitrile group and a substituted phenyl ring bearing fluoro and methoxy groups.

Basic Information

The compound is identified by the following parameters:

ParameterValue
Chemical Name1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile
CAS Registry Number1282555-27-4
Molecular FormulaC₁₁H₁₀FNO
Molecular Weight191.205 g/mol
AppearanceWhite to off-white crystalline powder

The structural composition features a cyclopropane ring with a nitrile group at position 1, connected to a phenyl ring with fluoro and methoxy substituents at the 3 and 4 positions, respectively .

Structural Characteristics

The molecular structure of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile contains several key functional groups that define its chemical behavior:

  • Cyclopropane ring: A three-membered ring structure characterized by high ring strain

  • Nitrile group (-C≡N): Provides sites for various chemical transformations

  • Fluorine substituent: Enhances metabolic stability and lipophilicity

  • Methoxy group: Affects electron density distribution and potential hydrogen bonding

This unique combination of functional groups contributes to the compound's reactivity profile and potential applications in pharmaceutical chemistry .

Synthesis Methods

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile can be achieved through several synthetic routes, with varying yields and conditions. Understanding these synthesis methods is crucial for optimizing production and ensuring high purity.

Reported Synthetic Routes

Research literature indicates two primary synthetic routes for this compound, with reported yields of 73.4% and 72.0%, respectively . These synthesis methods utilize different starting materials and reaction conditions.

Key Starting Materials

The primary starting material for the synthesis is 2-(2-fluoro-4-methoxyphenyl)acetonitrile, which undergoes cyclopropanation to form the target compound . The synthesis typically involves the following steps:

  • Preparation of the appropriately substituted phenylacetonitrile

  • Cyclopropanation reaction using suitable reagents

  • Purification to isolate the target compound

Alternative Approach

An alternative synthetic approach described in the literature utilizes phenylacetonitrile and 1-bromo-2-chloroethane as starting materials, with N,N-dimethylacetamide as the solvent (solvent dosage of 10V) and sodium hydride (2.5 equivalents) as the base . This method represents an arylcyclopropane compound preparation technique that can be adapted for synthesizing the target compound.

Chemical Reactivity

The reactivity of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile is largely determined by its functional groups and molecular structure. The combination of the strained cyclopropane ring and the reactive nitrile group makes this compound versatile in various chemical transformations.

Nitrile Group Transformations

The nitrile functionality can undergo several important transformations:

  • Hydrolysis to carboxylic acid

  • Reduction to primary amine or aldehyde

  • Nucleophilic addition reactions

  • Coordination with transition metals

The transformation to carboxylic acid derivatives is particularly relevant, as the related compound 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid has been identified and studied for its biological activities .

Cyclopropane Ring Reactions

The strained cyclopropane ring can participate in ring-opening reactions under appropriate conditions, leading to various functionalized products. These reactions can be triggered by:

  • Electrophilic reagents

  • Nucleophilic reagents

  • Radical initiators

  • Transition metal catalysts

This reactivity makes the compound a valuable building block for the synthesis of more complex molecules.

Applications and Uses

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile has several potential applications across different fields of chemistry and pharmaceutical research.

Pharmaceutical Applications

The compound serves as an important intermediate in pharmaceutical synthesis, particularly for developing:

  • Anti-tumor agents

  • Anti-inflammatory compounds

  • Neurologically active substances

  • Enzyme inhibitors

The structural features of this compound, including the fluorinated aromatic ring and the nitrile group, can contribute to favorable pharmacokinetic properties when incorporated into drug candidates .

Chemical Research

In chemical research, the compound is utilized as:

  • A building block for complex molecule synthesis

  • A model compound for studying cyclopropane reactivity

  • A precursor for various functionalized derivatives

  • A probe for investigating structure-activity relationships

The combination of functional groups present in this molecule makes it particularly valuable for diversification strategies in medicinal chemistry and drug discovery programs.

Storage ParameterRecommendation
Temperature2-8°C (refrigerated)
ContainerAirtight, sealed containers protected from light
Stock Solution StabilityAt -80°C: use within 6 months; At -20°C: use within 1 month

These recommendations are based on standard practices for similar nitrile-containing compounds and specific information available for this compound .

Solution Preparation Guidelines

For research applications requiring solutions, the following guidelines are provided:

ConcentrationAmount of Compound
1 mM5.2299 mL solvent per 1 mg
5 mM1.0460 mL solvent per 1 mg
10 mM0.5230 mL solvent per 1 mg

When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility. Once prepared, solutions should be stored in separate aliquots to avoid product degradation caused by repeated freezing and thawing cycles .

Comparison with Related Compounds

Understanding the relationships between 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile and structurally similar compounds provides valuable context for its chemical properties and potential applications.

Structural Analogues

Several structural analogues have been identified and studied:

CompoundCAS NumberMolecular FormulaMolecular Weight
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile1282555-27-4C₁₁H₁₀FNO191.205 g/mol
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid936728-02-8C₁₁H₁₁FO₃210.2 g/mol
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile1314781-78-6C₁₁H₇F₄N229.17 g/mol
trans-2-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid1609290-12-1C₁₁H₁₁FO₃210.2 g/mol

These related compounds share similar structural features but differ in functional groups or substituent patterns, resulting in distinct chemical and biological properties .

Structure-Activity Relationships

The structural differences between these compounds can significantly impact their biological activities and chemical behaviors:

  • The nitrile group in 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile vs. the carboxylic acid in related compounds affects polarity, hydrogen bonding capabilities, and metabolic stability

  • The position of substituents on the phenyl ring influences electronic distribution and potential binding interactions

  • The configuration of the cyclopropane ring (1,1-disubstituted vs. trans-1,2-disubstituted) affects molecular geometry and reactivity

These structure-activity relationships are important considerations in the design and development of biologically active compounds based on this structural scaffold.

Research Applications

The unique structural features of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile make it valuable for various research applications.

Medicinal Chemistry Research

In medicinal chemistry, this compound serves as:

  • A building block for the synthesis of biologically active compounds

  • A structural motif in compounds targeting specific enzymes or receptors

  • A precursor for developing compounds with improved pharmacokinetic properties

The presence of both a nitrile group and a fluorinated aromatic ring contributes to its utility in drug discovery programs aimed at creating compounds with optimal drug-like properties .

Synthetic Methodology Development

The synthesis and reactivity of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile have contributed to the development of synthetic methodologies, including:

  • Cyclopropanation reactions

  • Functionalization of strained carbocycles

  • Selective transformations of nitrile groups

  • Derivatization of fluorinated aromatics

These methodological advances benefit the broader field of organic synthesis and pharmaceutical chemistry by enabling the creation of diverse chemical libraries for biological screening and drug development.

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